N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide
CAS No.: 60465-03-4
VCID: VC10716757
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide is a synthetic organic compound with diverse potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a piperidine core modified with a carboxamide group and a substituted phenyl ring. Below, we provide an in-depth analysis of its chemical properties, synthesis, and potential applications. SynthesisThe synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide typically involves:
Medicinal ChemistryN-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide has been investigated for potential pharmacological activities due to its structural similarity to other bioactive piperidine derivatives:
Drug DesignThis compound serves as a scaffold for designing analogs with enhanced activity or specificity for therapeutic targets. Computational DescriptorsMolecular modeling studies reveal:
Safety and HandlingWhile specific toxicological data for this compound may be limited, general precautions for handling synthetic organic compounds apply:
|
---|---|
CAS No. | 60465-03-4 |
Product Name | N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide |
Molecular Formula | C14H19ClN2O |
Molecular Weight | 266.76 g/mol |
IUPAC Name | N-(3-chloro-4-methylphenyl)-2-methylpiperidine-1-carboxamide |
Standard InChI | InChI=1S/C14H19ClN2O/c1-10-6-7-12(9-13(10)15)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18) |
Standard InChIKey | FHMXVTBANLQQMS-UHFFFAOYSA-N |
SMILES | CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl |
Canonical SMILES | CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl |
PubChem Compound | 6464686 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume